Cas no 2770495-05-9 (7-bromo-5-ethynyl-2,3-dihydro-1H-indole)
7-bromo-5-ethynyl-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 2770495-05-9
- 7-bromo-5-ethynyl-2,3-dihydro-1H-indole
- EN300-37401790
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- Inchi: 1S/C10H8BrN/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h1,5-6,12H,3-4H2
- InChI Key: QAYKCMFOWMGIFA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#C)=CC2=C1NCC2
Computed Properties
- Exact Mass: 220.98401g/mol
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
7-bromo-5-ethynyl-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37401790-0.05g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 0.05g |
$827.0 | 2025-03-18 | |
| Enamine | EN300-37401790-0.1g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 0.1g |
$867.0 | 2025-03-18 | |
| Enamine | EN300-37401790-0.25g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 0.25g |
$906.0 | 2025-03-18 | |
| Enamine | EN300-37401790-0.5g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 0.5g |
$946.0 | 2025-03-18 | |
| Enamine | EN300-37401790-1.0g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
| Enamine | EN300-37401790-2.5g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
| Enamine | EN300-37401790-5.0g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 5.0g |
$2858.0 | 2025-03-18 | |
| Enamine | EN300-37401790-10.0g |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole |
2770495-05-9 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 |
7-bromo-5-ethynyl-2,3-dihydro-1H-indole Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 7-bromo-5-ethynyl-2,3-dihydro-1H-indole
Comprehensive Overview of 7-bromo-5-ethynyl-2,3-dihydro-1H-indole (CAS No. 2770495-05-9)
7-bromo-5-ethynyl-2,3-dihydro-1H-indole (CAS No. 2770495-05-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule features a bromine substituent at the 7-position and an ethynyl group at the 5-position, making it a versatile intermediate for cross-coupling reactions and drug discovery. Its unique structure enables applications in small-molecule synthesis, bioconjugation, and catalysis, aligning with current trends in precision medicine and green chemistry.
The growing demand for highly functionalized indole derivatives like 7-bromo-5-ethynyl-2,3-dihydro-1H-indole reflects broader industry shifts toward targeted therapeutics and sustainable synthesis. Researchers frequently search for "indole-based building blocks" or "bromo-ethynyl indole applications," highlighting its relevance in kinase inhibitor development and fluorescent probe design. The compound’s CAS No. 2770495-05-9 serves as a critical identifier in patent literature and regulatory documentation, ensuring traceability in intellectual property disputes.
From a synthetic perspective, 7-bromo-5-ethynyl-2,3-dihydro-1H-indole exemplifies the convergence of click chemistry and heterocyclic optimization. Its ethynyl moiety facilitates azide-alkyne cycloadditions, a cornerstone of biomolecular labeling strategies. Meanwhile, the bromine atom offers a handle for palladium-catalyzed couplings, a technique widely adopted in API manufacturing. These attributes position the compound as a key player in fragment-based drug design, a trending topic in computational chemistry forums.
Analytical characterization of CAS No. 2770495-05-9 typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry—methods frequently queried in academic databases. The compound’s stability under ambient conditions and compatibility with microwave-assisted synthesis further enhance its utility in high-throughput screening workflows. Notably, its logP values and hydrogen-bonding capacity are often modeled in ADMET prediction studies, addressing the pharmaceutical industry’s focus on drug-likeness.
Emerging applications of 7-bromo-5-ethynyl-2,3-dihydro-1H-indole extend to material science, where its conjugated system contributes to organic electronics development. Searches for "indole-based semiconductors" or "small-molecule dopants" underscore its potential in OLED fabrication and photovoltaic devices. This multidisciplinary relevance ensures that CAS No. 2770495-05-9 remains a subject of active investigation across academic and industrial sectors.
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